1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol

Descripción

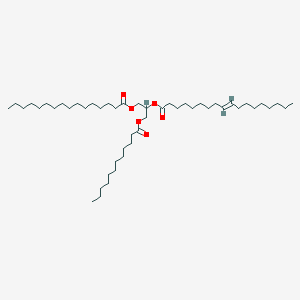

The compound (1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate is a triacylglycerol (TAG) derivative comprising three distinct fatty acid chains esterified to a glycerol backbone:

- Dodecanoyl (C12:0): A saturated medium-chain fatty acid.

- Hexadecanoyl (C16:0): A saturated long-chain fatty acid (palmitic acid).

- (E)-Octadec-9-enoate (C18:1 trans): A monounsaturated fatty acid with a trans-configuration double bond at the C9 position.

This structural arrangement confers unique physicochemical properties, such as higher melting points due to the trans configuration and saturated chains, and reduced solubility in polar solvents compared to cis-configured analogs. Its primary applications lie in lipid research, industrial surfactants, and controlled-release drug formulations.

Propiedades

IUPAC Name |

(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCNQKCHCPELNN-WCWDXBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos (ácido láurico, ácido elaídico y ácido palmítico). La reacción normalmente requiere un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico y se lleva a cabo bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de este compuesto implica procesos de esterificación similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los peróxidos y hidroperóxidos de ácidos grasos correspondientes.

Hidrólisis: En presencia de agua y un catalizador ácido o básico, se puede hidrolizar para liberar glicerol y los ácidos grasos respectivos.

Transesterificación: Esta reacción implica el intercambio de grupos éster con alcoholes, lo que lleva a la formación de diferentes triacilgliceroles

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Hidrólisis: La hidrólisis ácida utiliza ácido clorhídrico, mientras que la hidrólisis básica utiliza hidróxido de sodio.

Transesterificación: Se utilizan catalizadores como el metóxido de sodio o las lipasas bajo condiciones de calentamiento suave

Productos principales:

Oxidación: Peróxidos e hidroperóxidos de ácidos grasos.

Hidrólisis: Glicerol, ácido láurico, ácido elaídico y ácido palmítico.

Transesterificación: Varios triacilgliceroles dependiendo del alcohol utilizado

Aplicaciones Científicas De Investigación

Biochemical Research

Lipid Bilayer Studies :

The compound's amphiphilic nature makes it an excellent candidate for studying lipid bilayers and membrane dynamics. It can be incorporated into lipid membranes to investigate the effects of fatty acid composition on membrane fluidity and permeability.

Pharmaceuticals

Drug Delivery Systems :

Due to its ability to form micelles and liposomes, this compound is explored for use in drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : A study demonstrated that formulations containing this compound improved the delivery of antitumor agents in vitro, showing increased cytotoxicity against cancer cells compared to traditional formulations .

Cosmetic Applications

Emulsifiers and Stabilizers :

In cosmetic formulations, this compound serves as an emulsifier, stabilizing oil-in-water emulsions. Its effectiveness in maintaining the stability of creams and lotions has been documented in various studies.

Food Industry

Food Emulsifiers :

The compound is evaluated for use as a food emulsifier due to its ability to stabilize emulsions in food products, enhancing texture and shelf life.

Material Science

Biodegradable Polymers :

Research into biodegradable polymers has highlighted this compound's potential as a building block for environmentally friendly materials. Its incorporation into polymer matrices could lead to materials that degrade more readily in natural environments.

Mecanismo De Acción

El mecanismo de acción del 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol implica su interacción con las vías metabólicas de lípidos. Puede ser hidrolizado por lipasas para liberar ácidos grasos libres y glicerol, que luego se utilizan en varios procesos bioquímicos. Los efectos del compuesto están mediados por sus ácidos grasos constituyentes, que pueden influir en la señalización celular, la fluidez de la membrana y el metabolismo energético .

Compuestos similares:

1-Palmitoil-2-Oleoil-3-Araquidonoil-rac-glicerol: Contiene ácido palmítico, ácido oleico y ácido araquidónico.

1-Palmitoil-2-Linoleoil-3-Acetil-rac-glicerol: Contiene ácido palmítico, ácido linoleico y grupos acetilo

Singularidad: El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol es único debido a su combinación específica de ácido láurico, ácido elaídico y ácido palmítico. Esta combinación confiere propiedades fisicoquímicas y efectos biológicos distintos, lo que lo hace valioso para aplicaciones de investigación específicas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in Triacylglycerol Family

(a) [1-Hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate (C55H104O6)

- Molecular Weight : 861.4 g/mol .

- Fatty Acid Chains :

- C16:0 (sn-1) , C18:1 trans (sn-3) , and C18:0 (stearic acid, sn-2) .

- Key Differences :

(b) Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate

Phospholipid Derivatives

(a) (1R)-2-{[(S)-{[(2S)-2,3-dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(hexadecanoyloxy)methyl]ethyl (9Z)-octadec-9-enoate

- Structure : A phosphatidylglycerol with a phosphate group and glycerol moiety.

- Key Differences :

(b) Complex Phospholipids with Multiple Unsaturations (e.g., C18:3)

Metabolic and Functional Implications

- Trans vs.

- Chain Length Diversity : The combination of C12:0, C16:0, and C18:1 balances metabolic energy yield and structural rigidity, unlike homogeneous long-chain TAGs .

- Phospholipid Comparison : Phosphorylated analogs (e.g., ) exhibit amphiphilicity and participation in cell signaling, contrasting with the target’s apolar nature.

Actividad Biológica

The compound (1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate is a complex glycerolipid that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

This compound belongs to the class of glycerol esters and is characterized by the presence of long-chain fatty acids. Its molecular formula is , and it has a molecular weight of approximately 634.0 g/mol. The structure comprises:

- Dodecanoyl group at position 1

- Hexadecanoyl group at position 3

- (E)-octadec-9-enoate group at position 2

1. Antimicrobial Properties

Research indicates that glycerolipids, including this compound, exhibit antimicrobial activity. A study demonstrated that certain glycerolipids can disrupt bacterial membranes, leading to cell lysis. The presence of multiple fatty acid chains enhances their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Glycerolipids are known to modulate inflammatory responses. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease.

3. Cell Membrane Interaction

The amphiphilic nature of this compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Studies have shown that it can alter the physical properties of cell membranes, which may influence cellular signaling pathways and membrane protein functions .

Case Studies

Several case studies have investigated the biological effects of similar glycerolipids:

-

Case Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial properties of glycerolipids.

- Findings: The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Case Study on Anti-inflammatory Activity

- Objective: To assess the anti-inflammatory potential in a murine model.

- Findings: Mice treated with the compound showed reduced levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory response.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.